molecular formula C24H19FN8O3 B2777849 2-(2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione CAS No. 920386-67-0

2-(2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione

Cat. No.: B2777849
CAS No.: 920386-67-0
M. Wt: 486.467
InChI Key: HTUXADJOWNLOQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups and structural features that are common in medicinal chemistry, including a triazolo[4,5-d]pyrimidine moiety, a piperazine ring, and an isoindoline-1,3-dione group . These groups are often found in biologically active compounds and pharmaceuticals .


Synthesis Analysis

While specific synthetic routes for this compound are not available, similar compounds are often synthesized through multi-step processes involving the formation of the triazole ring, followed by the introduction of the piperazine and isoindoline-1,3-dione groups .


Molecular Structure Analysis

The compound’s structure is likely to be planar due to the presence of the triazole and pyrimidine rings. The piperazine ring could provide some three-dimensional structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the triazole and pyrimidine rings, as well as the piperazine and isoindoline-1,3-dione groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple nitrogen atoms could result in the formation of hydrogen bonds, influencing its solubility and stability .

Scientific Research Applications

Synthesis and Receptor Antagonist Activity

Research has been conducted on derivatives related to the compound, focusing on their synthesis and activity as receptor antagonists. One study involved the synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives to test for 5-HT2 and alpha 1 receptor antagonist activity. Among the synthesized compounds, some exhibited potent 5-HT2 antagonist activity without showing alpha 1 antagonist activity in vivo, indicating their potential use in treatments targeting serotonin receptors (Watanabe et al., 1992).

Antimicrobial and Antihypertensive Applications

Another area of application includes the synthesis of 1,2,4-triazolo[1,5-alpha]pyrimidines with potential antihypertensive properties. Certain derivatives showed promising antihypertensive activity in vitro and in vivo, suggesting their use as antihypertensive agents (Bayomi et al., 1999). Additionally, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized and found to possess good or moderate antimicrobial activities against test microorganisms, highlighting their potential in antimicrobial therapies (Bektaş et al., 2010).

Luminescent Properties and Photo-induced Electron Transfer

Furthermore, studies on novel piperazine substituted naphthalimide model compounds have been conducted to explore their luminescent properties and photo-induced electron transfer mechanisms. These compounds exhibit fluorescence quantum yields and free energy of charge separation, indicating their potential applications in fluorescent probes and materials science (Gan et al., 2003).

Fluorescent Ligands for Receptors

The synthesis of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety was also explored. These compounds demonstrated very high to moderate 5-HT(1A) receptor affinity and good fluorescence properties, suggesting their potential application in receptor visualization and research (Lacivita et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures have been found to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific biological activity and physicochemical properties. It’s important to handle all compounds with appropriate safety precautions .

Future Directions

Future research could focus on exploring the biological activity of the compound and optimizing its structure for improved efficacy and safety .

Properties

IUPAC Name

2-[2-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN8O3/c25-15-5-7-16(8-6-15)33-22-20(28-29-33)21(26-14-27-22)31-11-9-30(10-12-31)19(34)13-32-23(35)17-3-1-2-4-18(17)24(32)36/h1-8,14H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUXADJOWNLOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)CN5C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.